MFCD18426570
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Overview
Description
Bis-Boc-amino-oxyacetic acid monohydrate . It is a white crystalline powder with a molecular formula of C12H21NO7·H2O and a molecular weight of 309.3 g/mol . This compound is primarily used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Bis-Boc-Aoa, or Bis(t-Butyloxycarbonyl)amino]oxyacetic acid monohydrate, is primarily used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups . The primary targets of this compound are peptides, specifically those containing aldehyde groups .
Mode of Action
Bis-Boc-Aoa interacts with its targets through a process known as oxime ligation . This involves the reaction of a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g., aldehyde/ketone) to form an oxime bond . This reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates . The hydroxylamine-labeled peptides prepared in this manner can be ligated in aqueous solution at pH 3.5 to aldehyde-containing peptides via oxime formation .
Biochemical Pathways
The oxime ligation process facilitated by Bis-Boc-Aoa affects the biochemical pathways of peptide synthesis and modification . The introduction of a hydroxylamine functionality to peptides allows for the formation of oxime bonds with aldehyde-containing peptides, which can be used in various biochemical applications .
Result of Action
The result of Bis-Boc-Aoa’s action is the formation of oxime bonds between hydroxylamine-labeled peptides and aldehyde-containing peptides . This can be used in the production of stable aminooxy-precursors for on-demand modification . The oxime bond formed is characterized by its high chemoselectivity and hydrolytic stability .
Action Environment
The action of Bis-Boc-Aoa is influenced by several environmental factors. The pH of the solution is crucial, as the oxime ligation process is typically carried out in aqueous solution at pH 3.5 . Additionally, the presence of catalysts such as aniline or phenylenediamine derivates can accelerate the reaction . The compound’s stability could also be affected by factors such as temperature and the presence of other reactive substances.
Biochemical Analysis
Biochemical Properties
Bis-Boc-Aoa plays a crucial role in biochemical reactions by introducing a hydroxylamine functionality to N-terminal or side-chain amino groups of peptides . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with aldehydes to form oximes, which are stable and useful in peptide modification . The nature of these interactions is primarily covalent, forming stable bonds that facilitate further biochemical manipulations.
Molecular Mechanism
The molecular mechanism of Bis-Boc-Aoa involves its ability to form covalent bonds with biomolecules. It introduces a hydroxylamine moiety into peptides, which can then react with aldehydes to form oximes . This reaction is crucial for peptide modification and bioconjugation. Additionally, Bis-Boc-Aoa can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity . These molecular interactions are essential for its role in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis-Boc-Aoa can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that Bis-Boc-Aoa maintains its activity over extended periods, making it suitable for prolonged experiments. Its degradation products may have different biochemical properties, which should be considered in experimental designs.
Dosage Effects in Animal Models
The effects of Bis-Boc-Aoa vary with different dosages in animal models. At low doses, it effectively modifies peptides without causing significant toxicity . At higher doses, Bis-Boc-Aoa can exhibit toxic effects, including cellular damage and altered metabolic functions. Threshold effects have been observed, where a specific dosage range produces the desired biochemical modifications without adverse effects. Careful dosage optimization is crucial for its safe and effective use in animal studies.
Metabolic Pathways
Bis-Boc-Aoa is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes . For instance, the introduction of hydroxylamine groups can alter the activity of enzymes in glycolysis and the citric acid cycle, leading to changes in metabolite levels. These interactions highlight the compound’s potential to influence cellular metabolism.
Transport and Distribution
Within cells and tissues, Bis-Boc-Aoa is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules. Understanding its transport mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
Bis-Boc-Aoa’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it may be directed to the mitochondria, nucleus, or endoplasmic reticulum, where it can modify peptides and proteins. The compound’s activity and function are influenced by its localization, as different cellular compartments provide distinct biochemical environments.
Preparation Methods
Bis-Boc-amino-oxyacetic acid monohydrate: can be synthesized through the reaction of amino-oxyacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at a controlled temperature . The product is then purified through crystallization or other suitable methods.
In industrial production, the synthesis may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product quality.
Chemical Reactions Analysis
Bis-Boc-amino-oxyacetic acid monohydrate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as or to yield amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the Boc-protected amino group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran or methanol , and reaction temperatures ranging from 0°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis-Boc-amino-oxyacetic acid monohydrate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including peptides and other biologically active molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is used in drug discovery and development.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Bis-Boc-amino-oxyacetic acid monohydrate: can be compared with other similar compounds such as:
Bis-Boc-amino-oxypropionic acid: Similar in structure but with a different carbon chain length.
Bis-Boc-amino-oxybutyric acid: Another analog with a longer carbon chain.
Bis-Boc-amino-oxyvaleric acid: A compound with an even longer carbon chain.
The uniqueness of Bis-Boc-amino-oxyacetic acid monohydrate lies in its specific structure and reactivity, making it suitable for particular synthetic applications where other analogs may not be as effective.
Properties
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO7.H2O/c1-11(2,3)19-9(16)13(18-7-8(14)15)10(17)20-12(4,5)6;/h7H2,1-6H3,(H,14,15);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBLGIQAWTZCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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